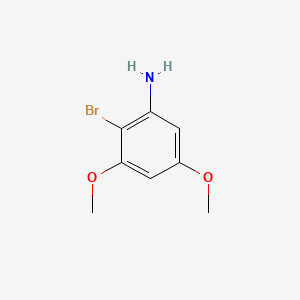

2-Bromo-3,5-dimethoxyaniline

Description

Significance of Aryl Halides and Aniline (B41778) Derivatives in Chemical Synthesis

Aryl halides and aniline derivatives are fundamental components in the toolkit of a synthetic organic chemist. Aryl halides, organic compounds containing a halogen atom bonded to an aromatic ring, are crucial precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. facs.websitescienceopen.com Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, heavily rely on the reactivity of aryl halides to construct complex molecular scaffolds. facs.websitersc.orgnih.gov The formation of new chemical bonds is a cornerstone of organic chemistry, enabling the synthesis of complex molecules from simpler starting materials. rsc.org

Aniline derivatives, which are compounds containing an amino group attached to a benzene (B151609) ring, are equally significant. ontosight.ai They serve as versatile intermediates in the synthesis of a wide array of organic molecules, including dyes, polymers, and pharmaceuticals. ontosight.aiontosight.aiyufenggp.comopenaccessjournals.com The amino group can be readily modified, allowing for the introduction of diverse functionalities and the construction of libraries of compounds for biological screening. ontosight.aiontosight.ai The reactivity of aniline derivatives makes them indispensable building blocks for creating more intricate molecular structures. wisdomlib.org

Unique Context of Brominated Dimethoxyanilines in Aromatic Chemistry

Within the broader classes of aryl halides and aniline derivatives, brominated dimethoxyanilines hold a special position. The presence of both a bromine atom and one or more methoxy (B1213986) groups on the aniline ring creates a unique chemical environment. The methoxy groups, being electron-donating, influence the electron density of the aromatic ring, which in turn affects the reactivity of the compound in electrophilic aromatic substitution reactions. The bromine atom, an ortho, para-directing deactivator, provides a reactive handle for cross-coupling reactions.

The interplay between the activating methoxy groups and the deactivating but synthetically useful bromine atom allows for regioselective functionalization of the aromatic ring. This controlled reactivity is highly desirable in multi-step syntheses where precision is paramount. The specific positioning of these substituents, as seen in isomers like 2-bromo-3,5-dimethoxyaniline, can lead to distinct chemical properties and reactivity patterns. For instance, the position of the bromine atom relative to the amino and methoxy groups can significantly impact the compound's stability.

Scope and Research Objectives for this compound

This article focuses specifically on the chemical compound This compound . The primary objective is to provide a comprehensive overview of its chemical properties and its role as an intermediate in organic synthesis. The discussion will be strictly limited to the scientific attributes of this compound, based on available research findings.

It is important to note that while some sources mention the instability of this compound, particularly its potential for explosive decomposition during distillation, this article will focus on its documented chemical characteristics and synthetic utility where applicable. The exploration of this specific isomer will serve to highlight the nuanced structure-activity relationships within the family of brominated dimethoxyanilines.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 70277-99-5 bldpharm.comepa.govchiralen.com |

| Molecular Formula | C8H10BrNO2 bldpharm.comchiralen.comuni.lu |

| Molecular Weight | 232.07 g/mol bldpharm.comchiralen.com |

| SMILES | COC1=CC(=C(C(=C1)OC)Br)N uni.lu |

| InChI | InChI=1S/C8H10BrNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3 uni.lu |

| InChIKey | XVEXDSJIDAIIAP-UHFFFAOYSA-N uni.lu |

This data is compiled from publicly available chemical databases and is intended for informational purposes only.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEXDSJIDAIIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702706 | |

| Record name | 2-Bromo-3,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70277-99-5 | |

| Record name | 2-Bromo-3,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3,5-Dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Transformational Pathways of 2 Bromo 3,5 Dimethoxyaniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2-Bromo-3,5-dimethoxyaniline is highly activated towards electrophilic attack due to the strong electron-donating effects of the amino and two methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. In this molecule, the C4 and C6 positions are activated.

Research on the closely related 3,5-dimethoxyaniline (B133145) shows a high degree of regioselectivity in electrophilic substitutions. researchgate.netresearchgate.net For instance, in Friedel-Crafts alkylation reactions conducted in the presence of trifluoroacetic acid, substitution occurs preferentially at the C4 position (para to the amino group). researchgate.netresearchgate.netthieme-connect.com This preference is attributed to the formation of an anilinium salt with the acid, which sterically hinders attack at the C2 and C6 positions. researchgate.netresearchgate.net Applying this principle to this compound, where the C2 position is already occupied by bromine, electrophilic attack is expected to occur predominantly at the C4 position, which is para to the amino group and ortho to a methoxy group.

While specific examples for this compound are not extensively documented, the reactivity patterns of analogous electron-rich anilines provide a strong predictive framework for its behavior. researchgate.net

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

The bromine atom in this compound can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, such reactions are challenging because the aromatic ring is rich in electrons from the activating amino and methoxy groups, which disfavors attack by nucleophiles. SNAr reactions typically require strong electron-wthdrawing groups to activate the ring, which are absent in this molecule.

Despite this, under specific conditions, such as elevated temperatures and the use of polar aprotic solvents, the bromine atom can be replaced by various nucleophiles. smolecule.com The viability of these reactions often depends on the nature of the nucleophile and the precise reaction conditions employed.

Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond is a key reactive site for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Reactions

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between aryl halides and organoboron compounds. fishersci.comlibretexts.org this compound serves as a substrate in these reactions, where the bromine atom is replaced by an aryl, vinyl, or other organic group from a boronic acid or its ester.

The general mechanism involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgresearchgate.net The electron-donating methoxy groups on the aniline (B41778) ring can influence the reaction by stabilizing the transition state, potentially enhancing the efficiency of the coupling.

| Coupling Partner | Catalyst | Base | Solvent | Product | Ref |

| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Not Specified | Biaryl Compound | |

| (E)-2-ethoxyvinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₂CO₃ | Not Specified | Substituted Tetrahydroisoquinoline Precursor |

Table 1: Examples of Suzuki-Miyaura Reactions

Other Metal-Catalyzed Coupling Transformations

Beyond Suzuki coupling, the aryl bromide moiety of this compound can participate in other important metal-catalyzed transformations. A notable example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. researchgate.netmit.edu While direct examples using this compound as the aryl halide are not prominent, the parent compound, 3,5-dimethoxyaniline, has been used as the amine nucleophile in these reactions. doi.org For instance, it has been coupled with 3-bromo-ortho-carborane in the presence of a palladium catalyst and a phosphine (B1218219) ligand. doi.org This demonstrates the utility of the aniline functional group in such couplings and suggests the bromo-substituted version could similarly be synthesized via this method or used as a coupling partner itself.

Reactivity of the Amino Group: Derivatization and Functionalization

The primary amino group is a versatile functional handle that readily undergoes various derivatization reactions.

Amine Acylation and Alkylation Reactions

The nucleophilic amino group of this compound can be easily acylated or alkylated. Acylation, the reaction with acyl chlorides or anhydrides, converts the amine into a more stable and less reactive amide. ufv.br This is a common strategy in multi-step syntheses to protect the amino group from oxidation or unwanted side reactions during subsequent transformations.

Alkylation of the amine introduces alkyl groups onto the nitrogen atom. This can be achieved by reaction with alkyl halides. evitachem.com For example, N-alkylation of similar anilines has been performed using reagents like 3-fluorobenzyl chloride. evitachem.com In some cases, N-alkylation can compete with C-alkylation (Friedel-Crafts) on the activated ring, and reaction conditions must be carefully controlled to achieve the desired selectivity. researchgate.netresearchgate.net

| Reaction Type | Reagent | Conditions | Product | Ref |

| Acylation | Acyl Chlorides / Anhydrides | Standard acylation conditions | N-Acyl-2-bromo-3,5-dimethoxyaniline | ufv.br |

| Alkylation | Alkyl Halides | Standard alkylation conditions | N-Alkyl-2-bromo-3,5-dimethoxyaniline | evitachem.com |

Table 2: Derivatization of the Amino Group

Oxidation and Reduction Pathways Involving the Aniline Moiety

The aniline moiety of this compound is, in principle, susceptible to a range of oxidation and reduction reactions characteristic of aromatic amines. The electron-donating nature of the two methoxy groups increases the electron density of the aromatic ring, making the amino group sensitive to oxidative processes. However, the significant thermal instability of this specific isomer severely limits its practical application in many synthetic transformations, and as such, detailed studies on its oxidation and reduction are not extensively documented.

The reactivity can be inferred from more stable, related compounds. For instance, the electrochemical polymerization of 2,5-dimethoxyaniline (B66101) involves the oxidation of the aniline monomer. scielo.brscielo.br This process demonstrates the transition of the aniline functionality through various redox states. The fully reduced state is known as the leucoemeraldine form. scielo.br Partial oxidation leads to the emeraldine (B8112657) form, which exists as a polaron cation radical, and further oxidation yields the fully oxidized pernigraniline form, which contains quinoid rings. scielo.br While this applies to a polymeric system of a different isomer, the fundamental redox chemistry of the dimethoxyaniline system is illustrated.

For substituted anilines, oxidation can lead to the formation of quinones. Conversely, the amino group of this compound could theoretically be formed via the reduction of a corresponding nitro-aromatic precursor, 1-Bromo-2-nitro-3,5-dimethoxybenzene. This reduction is a common and fundamental transformation in organic synthesis, typically achieved using reagents like tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acidic media.

The table below outlines the generalized redox states applicable to the aniline moiety in a dimethoxyaniline context, based on analogous systems.

| Redox State | Description | Form | Associated Color (in Polymers) |

| Fully Reduced | Contains only benzenoid rings | Leucoemeraldine | Yellow |

| Partially Oxidized | Intermediate state with conjugated quinoid rings | Emeraldine (Polaron) | Green |

| Fully Oxidized | Contains fully oxidized quinoid structures | Pernigraniline (Bipolaron) | Blue |

Data derived from studies on poly(2,5-dimethoxyaniline). scielo.br

Thermal Stability and Reactivity Considerations in Synthetic Contexts

A defining characteristic of this compound is its pronounced thermal instability, which significantly constrains its synthetic utility. The compound is classified as self-reactive, and incidents of explosive decomposition have been reported, particularly during purification by distillation. This hazardous property is a critical consideration for any planned synthetic application.

The instability is largely attributed to positional isomerism and the resulting steric strain. The presence of the bromine atom at the 2-position, ortho to the primary amine group, creates significant steric hindrance. This arrangement is in stark contrast to its more stable isomer, 4-Bromo-3,5-dimethoxyaniline, where the bromine atom is para to the amine, resulting in a much more stable compound that can be handled with fewer safety concerns. The instability of the 2-bromo isomer has consequently limited its use in synthesis compared to more stable analogs.

Furthermore, haloanilines containing methoxy groups are known to be susceptible to metal-catalyzed decomposition, which can lead to the release of hydrogen halides. This necessitates careful handling, often under inert atmospheres and potentially with the addition of solid alkali to neutralize any acid formed during decomposition.

The stark difference in thermal stability between positional isomers of bromo-dimethoxyaniline is summarized in the table below.

| Compound | Bromine Position | Reported Thermal Stability | Key Hazard |

| This compound | Ortho to -NH₂ | Unstable, self-reactive | Risk of explosive decomposition during distillation |

| 4-Bromo-3,5-dimethoxyaniline | Para to -NH₂ | Stable | No reports of explosive decomposition |

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Detailed ¹H and ¹³C NMR Assignments of 2-Bromo-3,5-dimethoxyaniline Derivatives

The ¹H and ¹³C NMR spectra of this compound and its derivatives are characterized by distinct signals that correspond to the unique chemical environments of the protons and carbon atoms.

For the parent compound, this compound, the aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons. The proton at the C4 position and the proton at the C6 position would appear as doublets due to coupling with each other. The methoxy (B1213986) groups (-OCH₃) would present as a singlet in the upfield region of the spectrum, integrating to six protons. The amine (-NH₂) protons typically appear as a broad singlet.

In ¹³C NMR, distinct signals are observed for each carbon atom in the molecule. The carbon atoms attached to the electronegative bromine, oxygen, and nitrogen atoms exhibit characteristic downfield shifts. For instance, in related dimethoxybenzene derivatives, the methoxy carbons typically resonate around 55-56 ppm. nih.gov

Derivatives of this compound, such as N-substituted sulfonamides, exhibit more complex NMR spectra. For example, in N-(3,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, the ¹H NMR spectrum shows signals for the two methoxy groups on the aniline (B41778) ring at approximately 3.66 ppm and the methoxy group on the benzenesulfonyl moiety at 3.77 ppm. nih.gov The aromatic protons on the dimethoxy-substituted ring appear as a triplet and a doublet, reflecting their coupling patterns. nih.gov The corresponding ¹³C NMR spectrum provides signals for each unique carbon, with the methoxy carbons appearing around 55 ppm and the aromatic carbons resonating between 97 and 163 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a 3,5-Dimethoxyaniline (B133145) Derivative N-(3,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aniline Ring Protons | 6.13 (t), 6.17 (d) | 97.0 (CH), 98.9 (2CH) |

| Aniline Ring Carbons | - | 138.6 (C), 161.1 (2C) |

| Methoxy Protons (Aniline) | 3.66 (s, 6H) | 55.3 (2CH₃) |

| Sulfonyl Ring Protons | 6.85 (d), 7.68 (d) | 114.2 (2CH), 129.5 (2CH) |

| Sulfonyl Ring Carbons | - | 130.4 (C), 163.1 (C) |

| Methoxy Protons (Sulfonyl) | 3.77 (s, 3H) | 55.5 (CH₃) |

Data sourced from a study on N-(5-methoxyphenyl) methoxybenzenesulphonamides. nih.gov

Two-Dimensional NMR Techniques for Connectivity Analysis

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms, resolving signal overlap, and confirming structural assignments. scribd.com Key 2D NMR techniques include COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu In this compound, a COSY spectrum would show a cross-peak connecting the signals of the C4-H and C6-H protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is invaluable for assigning carbon resonances based on their known proton assignments. For example, the aromatic proton signals of this compound would show correlations to their corresponding aromatic carbon signals in the HSQC spectrum.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are highly effective for identifying functional groups and probing the specifics of chemical bonding.

Analysis of Characteristic Vibrational Modes and Functional Group Identification

The FT-IR and FT-Raman spectra of this compound exhibit characteristic absorption bands corresponding to its specific functional groups. globalresearchonline.net

N-H Vibrations: The primary amine group (-NH₂) gives rise to characteristic stretching vibrations. In aniline and its derivatives, symmetric and antisymmetric N-H stretching bands are typically observed in the region of 3300-3500 cm⁻¹. royalsocietypublishing.org The position and intensity of these bands can be influenced by hydrogen bonding. researchgate.net NH₂ scissoring modes are also identifiable, often appearing around 1600 cm⁻¹. scirp.org

C-O Vibrations: The methoxy groups (-OCH₃) are identified by their C-O stretching vibrations. Aromatic ethers typically show strong C-O stretching bands in the region of 1200-1275 cm⁻¹ (asymmetric) and a weaker symmetric stretch near 1020-1075 cm⁻¹.

C-Br Vibrations: The carbon-bromine bond has a characteristic stretching vibration at lower frequencies, generally in the 500-650 cm⁻¹ range.

Aromatic Ring Vibrations: The benzene (B151609) ring itself has a series of characteristic vibrations, including C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1450-1600 cm⁻¹ region). C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range are often diagnostic of the substitution pattern on the ring.

Table 2: General Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretching (antisymmetric & symmetric) | 3300 - 3500 |

| Amine (-NH₂) | N-H Scissoring | ~1600 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Methoxy (-OCH₃) | C-H Stretching | 2850 - 2960 |

| Methoxy (-OCH₃) | C-O Stretching | 1020 - 1275 |

| Bromo (-Br) | C-Br Stretching | 500 - 650 |

These are general ranges and can vary based on the specific molecular environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu

For this compound, the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2), which is a clear indicator of the presence of a single bromine atom in the molecule. miamioh.edu

Common fragmentation pathways for this molecule would likely involve the loss of a methyl group (-CH₃) from a methoxy moiety to form an [M-15]⁺ ion, or the loss of a methoxy group (-OCH₃) to give an [M-31]⁺ ion. Cleavage of the bromine atom could also occur.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a specific theoretical exact mass.

For this compound (C₈H₁₀BrNO₂), the calculated monoisotopic mass is 230.98949 Da. uni.lu An HRMS measurement confirming a mass very close to this value would unequivocally validate the elemental composition of the synthesized compound, distinguishing it from other potential isomers or compounds with the same nominal mass. uni.lu HRMS is a critical tool for confirming the identity of novel compounds and for verifying the purity of synthesized materials. soton.ac.uk

Table 3: Predicted m/z for Adducts of this compound in Mass Spectrometry

| Adduct | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 231.99677 |

| [M+Na]⁺ | 253.97871 |

| [M-H]⁻ | 229.98221 |

| [M]⁺ | 230.98894 |

Data sourced from PubChemLite. uni.lu

X-ray Diffraction Analysis of Crystalline Derivatives

For instance, the crystal structure of the related compound, 2-bromo-4,6-dinitroaniline, reveals that the molecule's geometry is stabilized by various intermolecular interactions. nih.goviucr.org The dihedral angles between the nitro groups and the aniline ring are minimal, indicating a high degree of planarity. nih.goviucr.org

In another related derivative, N,N-bis(2-bromoethyl)aniline, the geometry around the nitrogen atom is nearly trigonal planar, suggesting sp² hybridization due to conjugation with the phenyl ring. nih.gov The study of Schiff base derivatives also provides valuable structural information. For example, the analysis of (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, a Schiff base, details the bond lengths and angles, confirming its E-configuration. scispace.com

The crystal packing of aniline derivatives is often dictated by a network of weak intermolecular interactions. In the case of 2-bromo-4,6-dinitroaniline, the crystal structure is stabilized by N—H···O and C—H···O hydrogen bonds. nih.goviucr.org Furthermore, a C—Br···π interaction, with a distance of 3.5024 (12) Å, and a close O···Br contact are observed, which contribute to the formation of a three-dimensional network. nih.goviucr.org

Similarly, the crystal structure of N,N-bis(2-bromoethyl)aniline features intermolecular C—H···Br interactions, which link neighboring molecules to form a supramolecular architecture. nih.gov In more complex systems, such as Schiff bases derived from substituted anilines, a variety of interactions including O-H···N intramolecular hydrogen bonds, weak C-H···O, C-H···Cl, and π-π stacking interactions are instrumental in the crystal packing. scispace.com The study of syringaldehyde (B56468) imines with para-substituted anilines has shown that O–H···N hydrogen bonding interactions are primary determinants of the three-dimensional packing. researchgate.net

| Derivative/Related Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 2-Bromo-4,6-dinitroaniline | Monoclinic | P2₁/n | N—H···O, C—H···O, C—Br···π, O···Br | nih.goviucr.org |

| N,N-bis(2-bromoethyl)aniline | - | - | C—H···Br | nih.gov |

| (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol | - | - | O-H···N, C-H···O, C-H···Cl, π-π stacking | scispace.com |

| Syringaldehyde Imines | Monoclinic / Hexagonal | - / R3̅ | O–H···N, Br···Br | researchgate.net |

| 2-Cyanoguanidinophenytoin | Monoclinic | P2₁/c | Inter and intra-molecular hydrogen bonds | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic amines like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed are π→π* and n→π*.

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of conjugated systems like the benzene ring. acs.org These transitions are typically intense. The n→π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen of the amino group) to a π* antibonding orbital, are generally of lower intensity.

The electronic absorption spectra of substituted anilines are influenced by the nature and position of the substituents on the aromatic ring. uchile.clcdnsciencepub.com Electron-donating groups, such as the methoxy groups in this compound, can cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system and the destabilization of the highest occupied molecular orbital (HOMO). mdpi.com The bromine atom, being an electron-withdrawing group through induction but a weak activator through resonance, can also modulate the electronic transitions.

In studies of poly(2,5-dimethoxyaniline), absorption bands around 330 nm are attributed to the π-π* transition of the benzenoid ring. researchgate.net The formation of electron donor-acceptor (EDA) complexes can also give rise to new absorption bands in the visible region, indicating a charge-transfer interaction. nih.gov

| Compound Type | Solvent/State | Absorption Maxima (λmax) / Type | Electronic Transition | Reference |

| Substituted Anilines | Various | Varies | π→π, n→π | uchile.clcdnsciencepub.comresearchgate.net |

| Poly(2,5-dimethoxyaniline) | Thin Film | ~330 nm | π→π* (benzenoid ring) | researchgate.net |

| p-Aminocinnamaldehydes | Methanol / Ethyl Acetate | ~390-460 nm | π→π* | mdpi.com |

| Aniline (in supersonic jet) | Gas Phase | - | New "S₂" state observed | acs.org |

The extent of conjugation plays a crucial role in determining the energy of these electronic transitions. Increased conjugation generally leads to a smaller HOMO-LUMO gap, resulting in absorption at longer wavelengths. acs.org Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to correlate the highest occupied π-molecular orbital energies with the observed charge-transfer transition energies in aromatic amines. tandfonline.com

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No published studies were identified that have performed quantum chemical calculations to determine the optimized molecular geometry and electronic structure of 2-Bromo-3,5-dimethoxyaniline.

Density Functional Theory (DFT) Optimizations and Vibrational Frequency Calculations

There are no available research articles or datasets detailing the use of Density Functional Theory (DFT) to optimize the geometry of this compound or to calculate its vibrational frequencies.

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Approaches

Similarly, the scientific literature lacks any specific applications of Hartree-Fock (HF) or Møller-Plesset Perturbation Theory (MP2) methods to investigate the properties of this compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other reactivity descriptors for this compound has not been reported in the accessible scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

No studies presenting a Molecular Electrostatic Potential (MEP) map for this compound could be located. Such a map would be crucial for identifying the electrophilic and nucleophilic sites within the molecule.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data

There is no available research that provides theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectra for this compound, nor any comparisons of such theoretical data with experimental findings.

Theoretical Insights into Reaction Mechanisms and Energetics

The literature search did not yield any theoretical investigations into the reaction mechanisms or energetics involving this compound.

Investigation of Non-Linear Optical Properties via Theoretical Calculations

Theoretical and computational chemistry have emerged as powerful tools for the investigation of the non-linear optical (NLO) properties of organic molecules. These studies provide valuable insights into the structure-property relationships that govern NLO responses, guiding the design and synthesis of new materials for photonic and optoelectronic applications. In the context of substituted anilines, computational models are employed to predict key NLO parameters, such as hyperpolarizability, and to understand the influence of various substituent groups on these properties.

A significant theoretical investigation into the NLO properties of a series of substituted anilines and N,N-dimethylanilines was conducted using second-order Møller-Plesset perturbation theory (MP2). mq.edu.au This study systematically explored the effects of different substituents, including bromo and methoxy (B1213986) groups, on the first-order hyperpolarizability of the aniline (B41778) scaffold. mq.edu.au The research aimed to identify molecular structures with enhanced NLO responses by modifying four key aspects: the donor strength, the acceptor strength, the nature of additional substituents, and the length of the conjugation path. mq.edu.au

Applications of 2 Bromo 3,5 Dimethoxyaniline As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of 2-Bromo-3,5-dimethoxyaniline, conferred by its nucleophilic amino group and the potential for cross-coupling reactions at the carbon-bromine bond, makes it a valuable precursor in the assembly of intricate organic molecules. The methoxy (B1213986) groups not only influence the electronic properties of the benzene (B151609) ring but also provide steric hindrance that can direct the regioselectivity of certain reactions.

Substituted anilines are fundamental components in a vast number of pharmaceutical compounds. researchgate.netsciencescholar.usneliti.com The bromo- and dimethoxy-substitution pattern in this compound offers a scaffold that can be elaborated into various bioactive molecules. While direct research on this compound as a precursor for specific advanced pharmaceutical intermediates is not extensively documented, the utility of closely related structures suggests its potential. For instance, 2-bromo-4,5-dimethoxyaniline (B91357) has been utilized as a synthetic intermediate in the development of antimalarial agents, highlighting the importance of the bromo-dimethoxy-aniline motif in medicinal chemistry. rsc.org Bromo aniline (B41778) derivatives, in general, are recognized for their role in the synthesis of compounds with potential therapeutic applications, including those targeting skin cancer. researchgate.netneliti.com

The presence of the bromine atom is particularly advantageous as it serves as a handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are pivotal in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds. The amino group can be readily transformed into a variety of other functionalities or can participate in condensation reactions to form heterocyclic systems.

Table 1: Potential Pharmaceutical Applications of Substituted Aniline Scaffolds

| Therapeutic Area | Role of Substituted Aniline | Example of Related Compound Activity |

| Oncology | Core structure in kinase inhibitors | Bromo aniline derivatives in HSP90 chaperone inhibitors for skin cancer. researchgate.netneliti.com |

| Infectious Diseases | Precursor for antimicrobial and antimalarial agents | 2-Bromo-4,5-dimethoxyaniline in the synthesis of antimalarial compounds. rsc.org |

| CNS Disorders | Building block for neurologically active compounds | The aniline moiety is present in numerous CNS-active drugs. |

For example, the reaction of 3,5-dimethoxyaniline (B133145) with heteroaromatic aldehydes is a known method for forming new carbon-carbon bonds, which can be a step towards building more complex heterocyclic systems. researchgate.netbeilstein-journals.org Furthermore, multi-component reactions, such as those used to synthesize meta-hetarylanilines, demonstrate the utility of substituted anilines in the one-pot construction of complex heterocyclic architectures. rsc.orgresearchgate.net The amino group of this compound can act as a nucleophile in cyclization reactions, while the bromine atom can be used in post-cyclization modifications to further functionalize the heterocyclic core.

Table 2: Potential Heterocyclic Systems Derived from Aniline Precursors

| Heterocyclic System | General Synthetic Approach from Anilines |

| Quinolines | Friedländer synthesis, Skraup synthesis, Doebner-von Miller reaction |

| Indoles | Fischer indole (B1671886) synthesis, Bischler-Möhlau indole synthesis |

| Benzimidazoles | Condensation with carboxylic acids or their derivatives |

| Quinoxalines | Condensation with 1,2-dicarbonyl compounds |

Utility in Materials Science Research

The electronic and structural properties of this compound also make it an interesting candidate for applications in materials science. The electron-rich aromatic ring, coupled with the potential for polymerization and modification, allows for the design of novel functional materials.

Polyaniline and its derivatives are a well-studied class of conducting polymers with a range of applications in electronics, sensors, and anti-corrosion coatings. The properties of these polymers can be finely tuned by introducing substituents onto the aniline monomer. rsc.org The polymerization of aniline derivatives is a common method to create functional polymers with tailored characteristics. nih.govdigitellinc.comias.ac.in

While the direct polymerization of this compound has not been specifically reported, studies on the polymerization of a close analog, 2,5-dimethoxyaniline (B66101), have shown that it forms a processable conducting polymer. nih.gov The resulting poly(2,5-dimethoxyaniline) exhibits good solubility in common organic solvents, which is a significant advantage over the parent polyaniline. nih.gov It is plausible that the polymerization of this compound would also yield a soluble and functional polymer. The presence of the bromine atom would offer a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties. The methoxy groups would likely enhance the solubility and processability of the resulting polymer.

Table 3: Influence of Substituents on Polyaniline Properties

| Substituent | Effect on Polymer Properties |

| Alkoxy (e.g., Methoxy) | Increased solubility and processability. nih.gov |

| Halogen (e.g., Bromo) | Potential for post-polymerization functionalization. |

| Alkyl | Increased solubility. |

Organic materials with tailored optoelectronic properties are in high demand for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The design of these materials often involves the creation of conjugated systems with specific electron-donating and electron-accepting groups. Substituted anilines can serve as important building blocks in the synthesis of such materials.

The electronic nature of the substituents on an aniline ring can significantly influence the photophysical properties of the resulting molecules. The methoxy groups in this compound are electron-donating, which can increase the electron density of the aromatic ring and affect its absorption and emission characteristics. The bromine atom, while being deactivating through its inductive effect, can also participate in tuning the electronic properties and provides a site for coupling with other aromatic or fluorescent moieties. For example, halo-substituted anilines have been used as precursors in the synthesis of highly fluorescent 3-hydroxykynurenic acid derivatives. Additionally, substituted anilines are key components in the synthesis of novel fluorescent pH sensors. nih.gov

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal, known as mesogens, possess a degree of orientational order. The molecular structure of a compound plays a crucial role in determining whether it will exhibit liquid crystalline behavior. Typically, mesogens have a rigid core and flexible terminal chains.

Aniline derivatives can be incorporated into the rigid core of potential liquid crystal molecules. However, the substitution pattern on the aniline ring is critical. A study on 4-octyloxy-N-(benzylidene)aniline derivatives found that while some substituted analogues exhibited liquid crystalline phases, the 3,5-dimethoxy derivative was not mesogenic. rsc.org This suggests that the 3,5-dimethoxy substitution pattern may disrupt the necessary molecular shape and intermolecular interactions required for the formation of a stable liquid crystalline phase in that particular system. While this finding does not definitively rule out the use of this compound in all liquid crystal designs, it indicates that careful molecular engineering would be required. On the other hand, a fluid-like aniline pentamer has been reported to exhibit liquid crystal characteristics, demonstrating that aniline-based oligomers can form mesophases. sciencescholar.us

Table 4: Key Molecular Features for Liquid Crystalline Behavior

| Feature | Description | Relevance of this compound |

| Rigid Core | Typically composed of aromatic rings. | The substituted benzene ring can be part of a rigid core. |

| Anisotropic Shape | Elongated, rod-like or disc-like shape. | The substitution pattern may lead to a less anisotropic shape. |

| Flexible Tails | Often alkyl or alkoxy chains. | Can be introduced through reaction at the amine or bromo position. |

| Intermolecular Interactions | Dipole-dipole interactions, van der Waals forces. | The substituents will influence the overall polarity and polarizability. |

Formation of Azo Dyes and Pigments for Research Applications

The synthesis of azo dyes fundamentally involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling agent. unb.ca Generally, an aromatic amine is treated with a source of nitrous acid (often generated from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. ajol.info This intermediate is then reacted with a coupling component, such as a phenol (B47542) or another aniline derivative, to form the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color. unb.canih.gov

However, no research articles, patents, or synthetic protocols were identified that specifically describe the use of this compound as the primary aromatic amine for the formation of azo dyes or pigments.

General Synthetic Intermediate for Aryl Coupling Reactions

This compound possesses an aryl bromide functional group, making it a theoretical candidate for various palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon and carbon-heteroatom bonds.

Key examples of such reactions include:

Suzuki-Miyaura Coupling: The reaction of an aryl halide with an organoboron compound (like a boronic acid or ester). nih.govlibretexts.org

Heck Reaction: The coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org

These reactions typically involve a palladium catalyst that undergoes a catalytic cycle of oxidative addition into the carbon-bromine bond, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst. libretexts.orgwikipedia.orglibretexts.org

Despite the suitability of the aryl bromide moiety for these transformations, a search of the scientific literature did not yield any specific examples or studies where this compound was used as the substrate for aryl coupling reactions. One study noted a reaction involving N-tosyl-3,5-dimethoxyaniline, but this did not pertain to a cross-coupling reaction at the bromo-position. acs.org Research on the Suzuki coupling of other bromoanilines, such as various ortho-bromoanilines and dibromoanilines, is available, but does not extend to this specific isomer. nih.govunimib.it

Structure Reactivity Relationships and Comparative Analysis

Influence of Bromine Position on Reactivity and Selectivity

The location of the bromine atom at the C-2 position, ortho to the strongly activating amino group, significantly influences the reactivity and regioselectivity of 2-Bromo-3,5-dimethoxyaniline. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions, meaning it activates these positions for attack by electrophiles. youtube.comdoubtnut.com Normally, this would make the positions ortho (C2, C6) and para (C4) to the amino group highly reactive.

However, in this compound, the C-2 position is already occupied by a bromine atom. This has two main consequences:

Steric Hindrance: The bulky bromine atom can sterically hinder the approach of reactants to the adjacent amino group and the C-6 position.

Electronic Effect: While halogens are deactivating due to their electron-withdrawing inductive effect, they are still ortho-, para-directing. stackexchange.com The bromine at C-2, therefore, modulates the electron density of the ring, working in opposition to the activating amino and methoxy (B1213986) groups.

This substitution pattern channels the directing influence of the powerful amino and methoxy groups primarily towards the C-4 and C-6 positions, making them the most probable sites for electrophilic attack, assuming steric factors permit.

Impact of Methoxy Group Substituents on Electronic Properties and Reaction Pathways

The two methoxy groups at the C-3 and C-5 positions play a crucial role in defining the electronic landscape of the molecule. Methoxy groups are strong electron-donating groups through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. acs.org This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than unsubstituted aniline (B41778).

In this compound, the methoxy groups are situated meta to the amino group. Their activating effect is additive and strongly reinforces the activation provided by the amino group, particularly at the C-2, C-4, and C-6 positions. Since C-2 is blocked, the primary sites for reactions like further halogenation, nitration, or Friedel-Crafts reactions are the C-4 and C-6 positions. The high electron density makes the molecule highly reactive, often requiring mild reaction conditions to avoid polysubstitution. doubtnut.comyoutube.com

Comparison with Isomeric Bromodimethoxyanilines (e.g., 2-Bromo-4,5-dimethoxyaniline)

A comparative analysis with isomers, such as 2-Bromo-4,5-dimethoxyaniline (B91357), highlights the subtleties of substituent effects.

Divergent Reactivity Profiles and Selectivity Patterns

The differing placement of the methoxy groups between this compound and 2-Bromo-4,5-dimethoxyaniline leads to distinct reactivity.

In This compound , the C-4 and C-6 positions are highly activated by the cumulative effects of the amino and two methoxy groups.

In 2-Bromo-4,5-dimethoxyaniline , the methoxy groups are at C-4 and C-5. The amino group at C-1 and the methoxy group at C-4 strongly activate the C-6 position. The position between the two methoxy groups (if it were unsubstituted) would also be affected.

This difference in activation patterns means that the two isomers will yield different products in electrophilic substitution reactions. 2-Bromo-4,5-dimethoxyaniline serves as a synthetic intermediate for antimalarial agents and is used in cross-coupling reactions. biosynth.com

Contrasting Roles as Synthetic Intermediates

The unique substitution patterns of these isomers make them valuable, but different, intermediates in organic synthesis. The reactivity of the remaining unsubstituted positions on the aromatic ring dictates their subsequent transformations. For example, 2-Bromo-4,5-dimethoxyaniline is a documented precursor in the synthesis of certain benzene (B151609) derivatives with biological properties. biosynth.com The specific location of the bromine atom also makes them suitable for different types of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the bromine is replaced by another functional group, leading to diverse and complex molecular architectures.

| Property | This compound | 2-Bromo-4,5-dimethoxyaniline |

|---|---|---|

| Key Activation Sites (for Electrophilic Attack) | C-4, C-6 | C-6 |

| Synthetic Precursor | 3,5-Dimethoxyaniline (B133145) | Veratraldehyde (3,4-dimethoxybenzaldehyde) derived compounds |

| Potential Synthetic Utility | Building block for polysubstituted aromatic compounds | Intermediate for antimalarial agents and other bioactive molecules biosynth.com |

Substituent Effects on Basicity and pKa Values of Aniline Derivatives

The basicity of an aniline derivative, quantified by the pKa of its conjugate acid (anilinium ion), is highly sensitive to the electronic effects of its substituents. youtube.com Electron-donating groups (EDGs) increase basicity by stabilizing the positive charge in the anilinium ion and increasing the electron density on the nitrogen atom in the free amine, making the lone pair more available for protonation. researchgate.netresearchgate.net Conversely, electron-withdrawing groups (EWGs) decrease basicity. journaleras.compharmaguideline.com

In this compound, the substituents have competing effects:

Methoxy Groups (-OCH₃): These are EDGs through resonance, which increases the electron density on the ring and the basicity of the amino group. acs.org

Bromine (-Br): This is an EWG through its inductive effect (-I), which withdraws electron density and decreases basicity. echemi.com

The net effect on the pKa is a balance of these influences. Compared to aniline (pKa of conjugate acid ≈ 4.6), the two strong electron-donating methoxy groups would be expected to significantly increase the basicity. However, the electron-withdrawing bromine atom ortho to the amine group will counteract this effect to some extent. Generally, electron-donating substituents increase the pKa, while electron-withdrawing ones decrease it. researchgate.net For example, the pKa of 4-bromoaniline's conjugate acid is 3.86, lower than that of aniline, showing the base-weakening effect of bromine. echemi.com The presence of multiple methoxy groups in this compound would likely result in a pKa value higher than that of aniline, but lower than what would be expected from the methoxy groups alone.

| Compound | Substituent(s) | Dominant Electronic Effect(s) | Approximate pKa |

|---|---|---|---|

| Aniline | -H | Baseline | 4.6 |

| 4-Bromoaniline | 4-Br | -I (Electron-withdrawing) | 3.86 echemi.com |

| 4-Methoxyaniline | 4-OCH₃ | +R (Electron-donating) | 5.3 |

| This compound | 2-Br, 3,5-(OCH₃)₂ | -I (from Br), +R (from OCH₃) | Predicted > 4.6 (Net donating effect) |

Future Research Trajectories and Methodological Advancements

Development of More Sustainable and Efficient Synthetic Routes

Traditional synthetic methods for substituted anilines often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste and energy consumption. nih.govtandfonline.com The future of synthesizing 2-bromo-3,5-dimethoxyaniline and its derivatives lies in the adoption of green chemistry principles. Research is increasingly directed towards developing routes that are not only efficient in terms of yield but also environmentally benign.

Key areas of development include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This minimizes waste and improves resource efficiency. tandfonline.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and toxic reagents with greener alternatives, such as water, ionic liquids, or bio-based solvents. tandfonline.comnih.gov

Energy Efficiency: Developing reactions that proceed at room temperature and atmospheric pressure, thereby reducing the energy footprint of the synthesis. nih.govresearchgate.netchemrxiv.org One such approach involves the use of biocatalysis with enzymes like nitroreductase, which can operate under mild, aqueous conditions. nih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates. This simplifies procedures, saves time and resources, and reduces waste. acs.org

| Principle | Traditional Approach | Sustainable Future Direction | Potential Benefit |

|---|---|---|---|

| Solvent Use | Use of chlorinated or volatile organic compounds (VOCs). | Aqueous media, supercritical fluids, or solvent-free conditions. nih.gov | Reduced environmental pollution and health hazards. |

| Catalysis | Stoichiometric use of hazardous reagents (e.g., strong acids). acs.org | Use of recyclable biocatalysts or metal catalysts with high turnover numbers. nih.govresearchgate.net | Minimized waste, lower cost, and improved safety. |

| Energy Consumption | High-temperature reactions requiring significant energy input. | Room-temperature reactions or use of alternative energy sources like microwave or light. nih.govacs.org | Lower operational costs and reduced carbon footprint. |

| Process Steps | Multi-step synthesis with intermediate isolation. uva.nl | One-pot or continuous flow processes. acs.orgnih.gov | Increased efficiency, reduced waste, and easier scale-up. |

Exploration of Novel Catalytic Transformations Involving the Compound

The bromine atom and the amino group on the this compound ring are prime sites for catalytic functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. researchgate.netnih.govacs.org Future research will likely expand the scope of these reactions for this specific substrate.

Promising research avenues include:

Developing Ligand-Controlled Regioselectivity: In di- or poly-halogenated anilines, the choice of ligand can sometimes control which halide is substituted, allowing for selective functionalization. researchgate.net

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring offers a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized starting materials. uva.nlresearchgate.net Research into ruthenium or palladium catalysts for the selective C-H olefination or alkylation of aniline (B41778) derivatives is a growing field. uva.nlresearchgate.net

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of new chiral catalysts that can control the stereochemistry of reactions involving this compound will be crucial.

| Catalytic Transformation | Reactant Partner | Potential Product Class | Key Catalyst Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters. nih.gov | Biaryl or styrenyl anilines. | Palladium with phosphine (B1218219) ligands (e.g., CataXCium A Pd G3). nih.gov |

| Buchwald-Hartwig Amination | Primary or secondary amines. | Diaminobenzene derivatives. | Palladium or Copper with specialized ligands. |

| Sonogashira Coupling | Terminal alkynes. | Alkynyl anilines. | Palladium/Copper co-catalysis. |

| Direct C-H Olefination | Alkenes. uva.nl | Olefinated anilines. uva.nl | Palladium with S,O-ligands. uva.nl |

Advanced In-Situ Spectroscopic Monitoring of Reactions

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow for real-time monitoring of reacting species without the need for sampling. rsc.orgoxinst.com This provides a wealth of data that can be used to identify intermediates, determine reaction rates, and detect the onset of side reactions or catalyst deactivation.

Future applications for the synthesis of this compound derivatives will involve:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking the concentration changes of functional groups in real-time. rsc.orgacs.org For instance, monitoring the disappearance of a nitro group stretch during a reduction to an aniline can provide precise kinetic data. acs.org

NMR Spectroscopy: Flow NMR allows for the continuous monitoring of reactions as they occur in a flow reactor, providing detailed structural information on all species in the reaction mixture. nih.gov

UV-Vis Spectroscopy: Useful for monitoring reactions involving colored species or changes in conjugation within the aromatic system. mdpi.com

The integration of these techniques with automated reactors enables high-throughput experimentation and the rapid optimization of reaction conditions. nih.gov

| Technique | Type of Information Provided | Advantages for Process Development | Example Application |

|---|---|---|---|

| FTIR Spectroscopy | Functional group concentrations, reaction kinetics. acs.org | Non-invasive, rapid data acquisition, applicable to a wide range of reactions. rsc.org | Monitoring the progress of an amination or coupling reaction. |

| Raman Spectroscopy | Molecular structure, vibrational modes, reaction progress. acs.org | Excellent for aqueous systems, less interference from water than FTIR. acs.org | Real-time analysis of catalytic reductions in aqueous media. acs.org |

| NMR Spectroscopy | Detailed molecular structure, identification of intermediates and byproducts. nih.gov | Provides unambiguous structural information, quantitative analysis. | Mechanistic studies in continuous flow synthesis. nih.gov |

| UV-Vis Spectroscopy | Concentration of chromophoric species, reaction kinetics. mdpi.com | High sensitivity, cost-effective. mdpi.com | Tracking the formation of conjugated systems during cross-coupling. |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. acs.orgresearchgate.net It allows for the in-silico design of novel molecules and the prediction of their properties and reactivity before they are synthesized in the lab. This predictive power can significantly accelerate the discovery of new derivatives of this compound with desired characteristics.

Future research will leverage computational tools to:

Predict Reaction Barriers: Calculate the activation energies for various potential reactions, helping to identify the most feasible synthetic routes and optimal reaction conditions. acs.org

Tune Electronic Properties: Systematically modify the substituents on the aniline ring in-silico to understand their effect on the molecule's electronic properties (e.g., HOMO/LUMO energies), which govern its reactivity. researchgate.net

Design Novel Catalysts: Model the interaction between the substrate and potential catalysts to design more efficient and selective catalytic systems. acs.org

Screen for Biological Activity: Use molecular docking and other computational methods to predict the binding affinity of novel derivatives to biological targets, guiding the synthesis of potential new pharmaceutical agents. stmjournals.com

| Predicted Property | Computational Method | Relevance to Research |

|---|---|---|

| Reaction Enthalpies and Free Energies | DFT, Ab-initio methods. acs.org | Determines thermodynamic feasibility of a reaction. |

| Transition State Geometries and Energies | DFT. acs.org | Predicts reaction kinetics and helps elucidate mechanisms. |

| Molecular Electrostatic Potential (MEP) | DFT. researchgate.net | Identifies sites for electrophilic and nucleophilic attack. |

| Spectroscopic Properties (NMR, IR) | DFT, TD-DFT. researchgate.net | Aids in the characterization and identification of synthesized compounds. |

Investigation of Under-explored Reaction Manifolds

While cross-coupling reactions are well-established, there are numerous other reaction manifolds that remain relatively unexplored for substituted anilines like this compound. Future research will likely venture into these less conventional transformations to unlock novel molecular architectures.

Potential areas for exploration include:

Dearomatization Reactions: Temporarily breaking the aromaticity of the aniline ring to allow for novel functionalization patterns that are not achievable through traditional electrophilic aromatic substitution.

Photoredox Catalysis: Using light to drive chemical reactions under mild conditions, enabling unique transformations that are often difficult to achieve with thermal methods. acs.org

Electrochemistry: Employing electric current to mediate redox reactions, offering a reagent-free method for functionalization. rsc.org

Hypervalent Iodine Chemistry: Utilizing hypervalent iodine reagents to mediate unique transformations, such as the direct amination of anilines via dearomatized intermediates. acs.org

| Reaction Manifold | Description | Potential for this compound |

|---|---|---|

| Photoredox Catalysis | Uses a photocatalyst to convert light energy into chemical energy, enabling single-electron transfer processes. acs.org | Could enable novel C-H functionalizations or cross-coupling reactions under very mild conditions. |

| Electrosynthesis | Uses an electric potential to drive non-spontaneous chemical reactions. rsc.org | Offers a "green" alternative for oxidation or reduction reactions without the need for chemical oxidants/reductants. |

| Dearomatization-Rearomatization | The aniline ring is temporarily made non-aromatic to allow for otherwise impossible substitutions, followed by restoration of aromaticity. acs.org | Access to highly substituted or unusually functionalized aniline derivatives. |

| Enzymatic Amination | Use of engineered enzymes to catalyze the formation of C-N bonds. uwtsd.ac.uk | Provides a highly selective and sustainable route to new aniline derivatives. uwtsd.ac.uk |

Integration into Automated Synthesis Platforms for High-Throughput Research

The complexity of modern drug discovery and materials science requires the rapid synthesis and screening of large libraries of compounds. Automated synthesis platforms, which combine robotics, flow chemistry, and artificial intelligence, are revolutionizing this process. youtube.com Integrating the synthesis of this compound derivatives into these platforms will be a key future trajectory.

This integration will enable:

High-Throughput Experimentation: Rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) to find the optimal parameters for a given transformation.

Automated Route Design: AI-powered software can propose and evaluate synthetic routes based on vast chemical databases, prioritizing strategies based on cost, efficiency, and likelihood of success. youtube.com

On-Demand Synthesis: Miniaturized, continuous flow reactors can produce specific molecules on demand, accelerating design-make-test-analyze cycles. nih.govyoutube.com

Data-Driven Discovery: The large datasets generated by automated platforms can be used to train machine learning models to predict reaction outcomes and propose novel molecular structures with desired properties.

The SynFini™ platform, for example, leverages AI to design synthetic routes and robotics to test and validate them at a microscale before scaling up, dramatically reducing the development cycle from weeks to days. youtube.com

| Component | Function | Advantage for Research |

|---|---|---|

| AI-Powered Route Planning | Analyzes and optimizes synthetic routes from chemical literature and databases. youtube.com | Reduces time spent on manual literature searches and route design. |

| Robotic Liquid Handlers | Precisely dispense and mix reagents for high-throughput screening. | Increases reproducibility and allows for parallel experimentation. |

| Continuous Flow Reactors | Allow for precise control over reaction parameters (temperature, pressure, time). nih.gov | Improved safety, efficiency, and scalability compared to batch chemistry. |

| Integrated Real-Time Analytics | In-line spectroscopic tools (e.g., NMR, IR, UHPLC) monitor reaction progress. nih.gov | Provides immediate feedback for optimization and control. |

Q & A

Q. What are the key safety considerations when handling 2-bromo-3,5-dimethoxyaniline in laboratory settings?

- Methodological Answer : The compound exhibits thermal instability, particularly under conditions like distillation, where decomposition may lead to explosive hazards . To mitigate risks:

- Use inert atmospheres (e.g., nitrogen) during high-temperature reactions.

- Avoid prolonged heating above 100°C.

- Implement small-scale testing (<1 g) for new procedures.

- Refer to NFPA guidelines for brominated aromatic amines, emphasizing ventilation, grounded equipment, and explosion-proof refrigeration for storage .

Q. How can researchers optimize the synthesis of this compound from 3,5-dimethoxyaniline?

- Methodological Answer : A typical route involves bromination using (N-bromosuccinimide) or in a controlled acidic medium. Key parameters:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetic acid | 75–85 |

| Temperature | 0–5°C | — |

| Catalyst | — | |

| Post-synthesis, purify via column chromatography (silica gel, hexane:EtOAc 4:1) to remove dibromo byproducts . |

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR : -NMR should show aromatic protons at δ 6.8–7.2 ppm (meta-substitution pattern) and methoxy groups at δ 3.8–3.9 ppm .

- HPLC : Use a C18 column (MeCN:HO 70:30) to detect impurities like dibromo derivatives.

- XRD : For crystallinity analysis, SHELX programs are effective for refining crystal structures, though macromolecular applications require high-resolution data .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while methoxy groups donate electron density, stabilizing intermediates. For example:

- With Pd(PPh) and arylboronic acids, coupling occurs at 80°C in THF (yields: 60–75%).

- Steric hindrance from the 3,5-dimethoxy groups may reduce reactivity; computational modeling (DFT) can predict regioselectivity .

Q. What strategies address contradictions in reported thermal stability data for brominated aniline derivatives?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents or dibromo compounds). To resolve:

Q. How can electrochemical applications of this compound derivatives be optimized?

- Methodological Answer : Demethylation of methoxy groups generates poly(2,5-dihydroxyaniline), a redox-active polymer. Steps:

Electropolymerization : Use cyclic voltammetry (0.1 M HSO, scan rate 50 mV/s) to deposit films on Pt electrodes.

Demethylation : Treat with BBr in CHCl at −20°C to preserve the polymer backbone.

Applications include pH sensors and supercapacitors, with conductivity enhanced by copolymerization with aniline derivatives .

Q. What mechanistic insights explain the formation of dibromo byproducts during synthesis?

- Methodological Answer : Over-bromination occurs due to excess Br or prolonged reaction times. Mechanistic studies using -NMR show:

- Kinetic Control : Low temperatures favor mono-bromination.

- Thermodynamic Control : Elevated temperatures promote dibromo formation.

Mitigate via stoichiometric Br (1.05 eq.) and real-time monitoring via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.